
Hsd17B13-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-12 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the development and progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound is being studied for its potential therapeutic applications in treating these liver diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of DMSO, PEG300, and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+ (nicotinamide adenine dinucleotide), which acts as a cofactor in oxidation-reduction reactions . Other reagents may include specific solvents, catalysts, and protective groups to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of this compound while exhibiting enhanced biological activity or stability.
Scientific Research Applications
Hsd17B13-IN-12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating liver diseases such as NAFLD and NASH . Additionally, it may have applications in drug discovery and development, where it serves as a lead compound for designing new therapeutic agents.
Mechanism of Action
Hsd17B13-IN-12 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver . The inhibition of HSD17B13 leads to a reduction in lipid droplet formation and accumulation, thereby mitigating the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the NAD±dependent oxidation-reduction reactions and the regulation of lipid metabolism pathways .
Comparison with Similar Compounds
Hsd17B13-IN-12 is unique compared to other similar compounds due to its specific targeting of HSD17B13 and its potential therapeutic applications in liver diseases. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as HSD17B1 and HSD17B2 inhibitors . this compound stands out due to its specificity for HSD17B13 and its promising results in preclinical studies .
List of Similar Compounds:- HSD17B1 inhibitors
- HSD17B2 inhibitors
- Other HSD17B13 inhibitors (e.g., BI-3231)
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)7-8-20-17(24)15-13(6-9-25-15)21-16(23)11-4-5-14(22)12(19)10-11/h4-6,9-10,22H,7-8H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
UBEHBBQIKGJUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


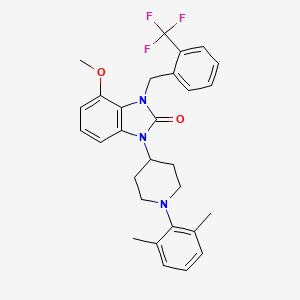
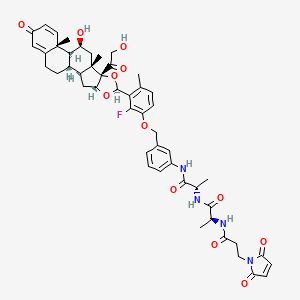
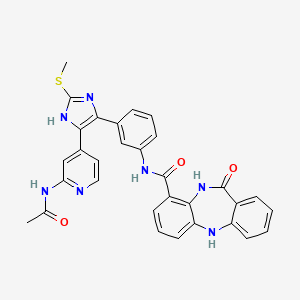
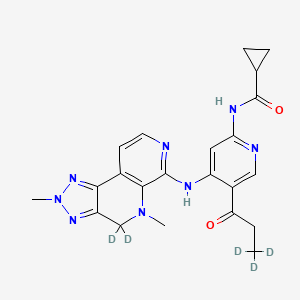
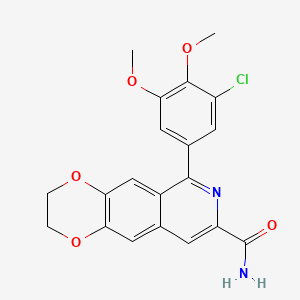
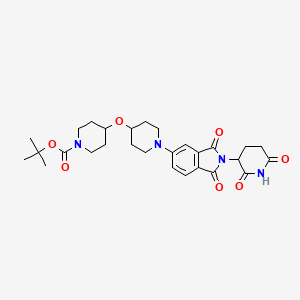
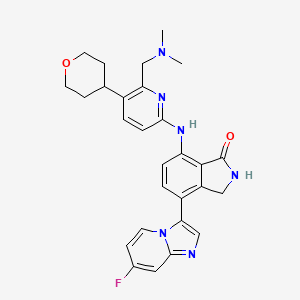
![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
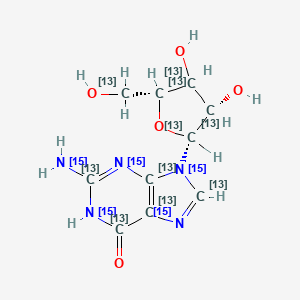
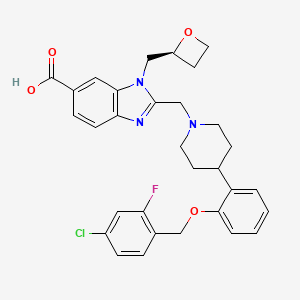
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)



